11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl-
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Overview
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- is a complex organic compound with a molecular formula of C18H21N3O. This compound belongs to the class of dibenzodiazepines, which are known for their diverse pharmacological activities. It is characterized by its unique structure, which includes a diazepine ring fused with two benzene rings, and various functional groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.
Functional Group Introduction: Various functional groups, such as the dimethylaminoethyl and ethylsulfonyl groups, are introduced through specific reactions like alkylation and sulfonation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes to ensure consistency and quality control.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, modulating their activity.
Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dibenzepine: Another dibenzodiazepine with similar structural features.
Clomipramine: A tricyclic antidepressant with a related chemical structure.
Imipramine: Another tricyclic compound used in the treatment of depression.
Uniqueness
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- is unique due to its specific functional groups and the combination of its diazepine and benzene rings
Properties
CAS No. |
22797-20-2 |
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Molecular Formula |
C20H25N3O3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-11-methylbenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O3S/c1-5-27(25,26)15-10-11-18-19(14-15)23(13-12-21(2)3)20(24)16-8-6-7-9-17(16)22(18)4/h6-11,14H,5,12-13H2,1-4H3 |
InChI Key |
ZIQFOGAGKMHTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C3C(=O)N2CCN(C)C)C |
Origin of Product |
United States |
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